8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is a chemical compound with the molecular formula C10H5N3O6S and a molecular weight of 295.228. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group, along with a nitro group at the 8th position. It is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the reaction of naphthalene with nitric acid. The process begins by mixing naphthalene with concentrated nitric acid under stirring conditions at room temperature. The resulting mixture is then filtered and washed to obtain the crystalline form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced filtration and purification techniques is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthoxadiazole derivatives.
Scientific Research Applications
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug development.
Mechanism of Action
The mechanism of action of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
- Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-amino-
Uniqueness
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the nitro group at the 8th position, which significantly influences its chemical reactivity and applications. This distinguishes it from other similar compounds that may lack the nitro group or have different substituents.
Properties
CAS No. |
130-59-6 |
---|---|
Molecular Formula |
C10H5N3O6S |
Molecular Weight |
295.23 g/mol |
IUPAC Name |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
InChI Key |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
130-59-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.